(R)-2-(3-Pyrrolidinyl)-2-propanol

Description

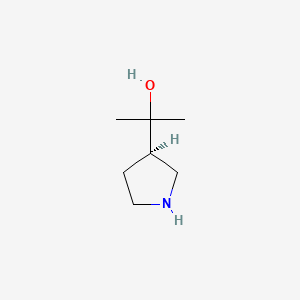

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJODMZHWPACV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717716 | |

| Record name | 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-03-9 | |

| Record name | (3R)-α,α-Dimethyl-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3R)-pyrrolidin-3-yl]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-(3-Pyrrolidinyl)-2-propanol: A Chiral Building Block with Unexplored Potential

CAS Number: 1245649-03-9 Molecular Formula: C₇H₁₅NO Molecular Weight: 129.20 g/mol

(R)-2-(3-Pyrrolidinyl)-2-propanol is a chiral organic compound featuring a pyrrolidine ring substituted at the 3-position with a 2-hydroxypropan-2-yl group. This molecule is primarily available as a chemical intermediate, recognized for its potential as a versatile building block in the synthesis of more complex molecules, particularly within the realm of pharmaceutical research and drug discovery. Despite its commercial availability, detailed scientific literature, including in-depth experimental protocols and comprehensive biological activity studies specifically concerning this compound, remains limited.

Physicochemical Properties

Based on information from various chemical suppliers, the general physicochemical properties of this compound are summarized below. It is important to note that these values are typical and may vary between different commercial batches.

| Property | Value |

| Appearance | White to off-white powder or solid |

| Purity | Typically ≥95% |

| Solubility | Information not widely available |

| Storage | Store in a cool, dry, well-ventilated area |

Synthesis

A conceptual synthetic workflow is outlined below. This diagram represents a general strategy and does not constitute a validated experimental protocol for this specific molecule.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Applications

While specific biological data for this compound is scarce, the pyrrolidine scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. The inherent chirality and the presence of a tertiary alcohol and a secondary amine offer multiple points for further chemical modification, making it an attractive starting material for the synthesis of novel drug candidates.

Pyrrolidine derivatives have been investigated for a broad spectrum of therapeutic applications, including but not limited to:

-

Antiviral agents

-

Anticancer agents

-

Central nervous system (CNS) active compounds

-

Cardiovascular drugs

The potential biological activity of derivatives of this compound would be contingent on the nature of the substituents introduced onto the pyrrolidine nitrogen and any further modifications to the side chain.

Future Directions

The full potential of this compound as a key building block in medicinal chemistry is yet to be fully explored. Future research endeavors could focus on:

-

Development and publication of a robust and scalable synthetic route.

-

Synthesis of a library of derivatives by modifying the pyrrolidine nitrogen with various functional groups.

-

Screening of these derivatives against a range of biological targets to identify potential therapeutic applications.

-

Investigation of the structure-activity relationships (SAR) to optimize the biological activity of any identified lead compounds.

A logical workflow for exploring the potential of this compound is depicted below.

Caption: A workflow illustrating the potential path for drug discovery starting from this compound.

Physical and chemical properties of (R)-2-(3-Pyrrolidinyl)-2-propanol

This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-2-(3-Pyrrolidinyl)-2-propanol, a chiral molecule of interest in pharmaceutical research and development. Due to its structural motifs—a pyrrolidine ring and a tertiary alcohol—this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is a chiral organic compound. While extensive experimental data is not publicly available, a compilation of its known and computed properties is presented below. The physical form of the compound has been described by commercial suppliers as a colorless to yellow sticky oil to a semi-solid, or as a white powder.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3][4] |

| CAS Number | 1245649-03-9 | [3] |

| IUPAC Name | (3R)-2-(pyrrolidin-3-yl)propan-2-ol | [2] |

| Physical Form | Colorless to Yellow Sticky Oil to Semi-Solid / White powder | [1][2] |

| Storage Temperature | Refrigerator (2-8 °C) or Room Temperature, dry | [2][3][4] |

| Purity (typical) | 97% - 99% | [1][2] |

| XLogP3-AA (Computed) | 0.1 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |

| Rotatable Bond Count (Computed) | 1 | PubChem |

| Topological Polar Surface Area (Computed) | 32.3 Ų | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis of chiral 3-substituted pyrrolidines is a well-established area of organic chemistry.[5][6][7][8] A plausible synthetic approach would involve the use of a chiral starting material, such as (R)-3-pyrrolidinol or a derivative thereof.

One potential synthetic pathway could involve the Grignard reaction. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Grignard Reaction: To a solution of (R)-N-Boc-3-pyrrolidinone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide in THF would be added dropwise. The reaction mixture would be stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Deprotection: The crude intermediate would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane to remove the Boc protecting group. The reaction would be monitored by TLC.

-

Purification: Upon completion of the deprotection, the solvent would be removed in vacuo. The resulting crude product would be purified by column chromatography on silica gel or by distillation to yield the final product, this compound.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrrolidine scaffold is a key component in many biologically active compounds. Notably, derivatives of pyrrolidine are known to interact with nicotinic acetylcholine receptors (nAChRs).[9][10][11] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

The structural similarity of this compound to known nAChR ligands suggests its potential as a modulator of these receptors. Dysregulation of nAChR signaling is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Therefore, compounds that can selectively modulate nAChR subtypes are of significant interest in drug discovery.

The following diagram illustrates a simplified signaling pathway involving nAChRs, where a ligand such as this compound could potentially act.

Caption: Potential signaling pathway involving nAChR modulation.

Conclusion

This compound is a chiral building block with significant potential in the development of novel therapeutics, particularly for neurological disorders. While detailed experimental data on its physical and chemical properties are not widely available, its structural features suggest it is a valuable tool for medicinal chemists. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound, CasNo.1245649-03-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. This compound | 1245649-03-9 [sigmaaldrich.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. This compound [myskinrecipes.com]

- 5. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters [mdpi.com]

Synthesis of chiral 3-substituted pyrrolidine derivatives

An In-depth Technical Guide to the Synthesis of Chiral 3-Substituted Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] The stereochemistry at the C-3 position is often crucial for therapeutic efficacy, making the development of robust and stereoselective synthetic methodologies a paramount objective in drug discovery and development. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing chiral 3-substituted pyrrolidine derivatives, with a focus on asymmetric and diastereoselective methods.

Core Synthetic Strategies

The synthesis of chiral 3-substituted pyrrolidines can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity. These strategies include leveraging the chiral pool, employing catalytic asymmetric methods, and utilizing multicomponent reactions for rapid access to molecular complexity.

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Asymmetric Synthesis of 3-Aryl Pyrrolidines

| Method | Catalyst/Reagent | Substrate Scope | Yield (%) | ee (%) | Reference(s) |

| Palladium-Catalyzed Hydroarylation | PdCl2, P(o-Tol)3 | N-alkyl pyrrolines, various aryl bromides | 60-95 | N/A | [2][3][4] |

| Asymmetric [3+2] Cycloaddition | Pd(0), Chiral Phosphoramidite Ligand | Trimethylenemethane, Imines | 75-98 | 85-99 | [5] |

| Asymmetric Michael Addition | Organocatalyst (e.g., diarylprolinol silyl ether) | Enones, Nitroalkanes | 80-95 | 90-99 | [6][7] |

Table 2: Diastereoselective Synthesis of Substituted Pyrrolidines

| Method | Catalyst/Reagent | Substrate Scope | Yield (%) | dr (diastereomeric ratio) | Reference(s) |

| Three-Component Reaction | Yb(OTf)3 | Aldehydes, Amines, 1,1-Cyclopropanediesters | 66-96 | >10:1 (cis) | [8][9] |

| Asymmetric Multicomponent Reaction | TiCl4 | Optically active phenyldihydrofuran, N-tosyl imino ester, Silanes | 70-90 | Single diastereomer | [10] |

| [3+2] Cycloaddition of Azomethine Ylides | Ag2CO3 | Chiral N-tert-Butanesulfinylazadienes, Azomethine ylides | 50-85 | Good to excellent | [11] |

| Gold-Catalyzed Cycloaddition of Allenenes | Au(I), Phosphoramidite Ligand | Allenenes, Exogenous nucleophiles | 60-90 | High | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Palladium-Catalyzed Hydroarylation for the Synthesis of 3-Aryl Pyrrolidines[3]

This protocol describes a general procedure for the palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl bromides.

Materials:

-

N-alkyl pyrroline (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) chloride (PdCl2, 0.01 equiv)

-

Tri(o-tolyl)phosphine (P(o-Tol)3, 0.015 equiv)

-

Sodium tert-butoxide (NaOtBu, 2.0 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add PdCl2, P(o-Tol)3, and NaOtBu.

-

Add anhydrous toluene, followed by the N-alkyl pyrroline and the aryl bromide.

-

Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.

Protocol 2: Organocatalytic Asymmetric Michael Addition for Pyrrolidine-3-carboxylic Acid Derivatives[6][7]

This protocol outlines the synthesis of chiral 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives via an asymmetric Michael addition.

Materials:

-

4-Alkyl-substituted 4-oxo-2-enoate (1.0 equiv)

-

Nitroalkane (1.5 equiv)

-

Organocatalyst (e.g., a diarylprolinol silyl ether derivative, 0.1 equiv)

-

Benzoic acid (0.1 equiv)

-

Anhydrous dichloromethane (CH2Cl2)

Procedure:

-

To a vial, add the 4-alkyl-substituted 4-oxo-2-enoate, organocatalyst, and benzoic acid.

-

Dissolve the mixture in anhydrous CH2Cl2.

-

Add the nitroalkane and stir the reaction mixture at room temperature for 24-72 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Michael adduct.

-

The resulting nitro-ester can be further transformed into the desired pyrrolidine-3-carboxylic acid through a subsequent reduction/cyclization step (e.g., using Pd/C and H2).

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC[14][15]

This is a general workflow for determining the enantiomeric excess (ee) of a chiral pyrrolidine derivative.

Workflow:

-

Method Development:

-

Direct Method: Screen various chiral stationary phases (CSPs) (e.g., Chiralcel OD-H, Chiralpak AD-H) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a basic or acidic additive like diethylamine or trifluoroacetic acid) to achieve baseline separation of the enantiomers.

-

Indirect Method: If direct separation is challenging, derivatize the pyrrolidine with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral HPLC column.

-

-

Sample Preparation: Prepare a standard solution of the racemic pyrrolidine derivative and a solution of the synthesized, enantiomerically enriched sample at a known concentration in the mobile phase.

-

HPLC Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample under the same conditions.

-

Data Analysis: Integrate the peak areas for each enantiomer in the chromatogram of the synthesized sample. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Visualizations

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a chiral 3-substituted pyrrolidine.

Significance in Drug Discovery

The 3-substituted pyrrolidine motif is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[14][15] The structural rigidity and the ability to project a substituent in a well-defined three-dimensional orientation make this scaffold ideal for optimizing interactions with biological targets.

References

- 1. enamine.net [enamine.net]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of Pyrrolidine-Based Chiral Auxiliaries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-based chiral auxiliaries have established themselves as indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. This technical guide provides an in-depth exploration of the core mechanisms of action for two prominent classes of these auxiliaries: the Enders SAMP/RAMP reagents and Evans oxazolidinones. We will dissect the underlying principles of stereocontrol, provide detailed experimental protocols for key transformations, and present quantitative data to illustrate their efficacy. Furthermore, this guide utilizes Graphviz visualizations to clearly depict the intricate signaling pathways and experimental workflows, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate.[1] By virtue of their steric and electronic properties, these auxiliaries direct the stereochemical outcome of a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.[1] Following the reaction, the auxiliary is cleaved from the product, ideally in a non-destructive manner, allowing for its recovery and reuse.[1]

Pyrrolidine-based chiral auxiliaries, derived from the readily available and inexpensive amino acid proline, are among the most successful and widely utilized classes of chiral auxiliaries.[1] Their rigid five-membered ring structure provides a well-defined stereochemical environment, enabling predictable and high levels of asymmetric induction.[2] This guide will focus on two of the most influential classes of pyrrolidine-derived auxiliaries: the SAMP/RAMP hydrazones developed by Enders and the oxazolidinone auxiliaries pioneered by Evans.

Enders SAMP/RAMP Auxiliaries: Asymmetric Alkylation of Carbonyl Compounds

(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are powerful chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones.[3] The overall process involves three key steps: formation of a chiral hydrazone, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the desired chiral carbonyl compound.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed in SAMP/RAMP-mediated alkylations is a direct consequence of a highly organized and rigid transition state.[3][4] The key mechanistic steps are as follows:

-

Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form the corresponding chiral hydrazone.

-

Azaenolate Formation: The hydrazone is deprotonated at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a lithium azaenolate.[4]

-

Chelation-Controlled Transition State: The crucial element of stereocontrol arises from the chelation of the lithium cation between the methoxy oxygen and the nitrogen atom of the pyrrolidine ring.[3][5] This chelation locks the conformation of the azaenolate, creating a rigid bicyclic-like structure.[3]

-

Diastereoselective Alkylation: The bulky pyrrolidine ring effectively shields one face of the azaenolate.[4] Consequently, the electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[4][5]

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to afford the enantiomerically enriched ketone or aldehyde.

The predictable nature of this stereochemical outcome is a significant advantage of the SAMP/RAMP methodology; the choice of either SAMP or RAMP directly determines the enantiomer of the product obtained.[4]

Quantitative Data for Asymmetric Alkylation using SAMP/RAMP Auxiliaries

The following table summarizes the typical yields and stereoselectivities achieved in the asymmetric alkylation of various ketones using SAMP as the chiral auxiliary.

| Ketone | Electrophile | Product | Yield (%) | de (%) | ee (%) | Reference |

| Cyclohexanone | Methyl Iodide | (R)-2-Methylcyclohexanone | 75 | >95 | >95 | [6] |

| Cyclohexanone | Propyl Iodide | (R)-2-Propylcyclohexanone | 67 | >95 | 86 | [7] |

| 3-Pentanone | Ethyl Iodide | (S)-4-Methyl-3-heptanone | 58 | >97 | >97 | [4] |

| Acetone | Allyl Bromide | (S)-4-Penten-2-one | 68 | >96 | >96 | [6] |

| Propiophenone | Methyl Iodide | (S)-2-Phenyl-3-pentanone | 82 | 94 | 94 | [6] |

Detailed Experimental Protocols

-

To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF) is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

-

The mixture is heated at reflux under an inert atmosphere (e.g., argon) for 2-12 hours, with monitoring by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude hydrazone is purified by distillation or chromatography to yield the pure product.

-

A solution of the SAMP hydrazone (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 2-4 hours to ensure complete deprotonation and formation of the azaenolate.

-

The electrophile (1.1-1.2 eq) is added slowly to the reaction mixture at -78 °C.

-

The reaction is allowed to warm slowly to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude alkylated hydrazone is purified by flash chromatography.

-

The alkylated hydrazone (1.0 eq) is dissolved in dichloromethane and cooled to -78 °C.

-

Ozone is bubbled through the solution until a persistent blue color is observed.

-

The solution is purged with nitrogen or oxygen to remove excess ozone.

-

The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure.

-

The crude ketone is purified by distillation or flash chromatography.

Visualizing the Mechanism and Workflow

Evans Auxiliaries: Asymmetric Aldol Reactions

Evans oxazolidinone auxiliaries, derived from readily available amino acids like valine and phenylalanine, are exceptionally effective for stereocontrolled aldol reactions.[8][9] The N-acyloxazolidinone serves as a chiral enolate precursor, which reacts with aldehydes to produce syn-aldol adducts with high diastereoselectivity.[1][8]

Mechanism of Stereocontrol

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[1][10] The key steps are:

-

Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triethylamine) to generate a Z-enolate.[1][8] The formation of the Z-enolate is crucial for the observed stereoselectivity.

-

Zimmerman-Traxler Transition State: The boron enolate reacts with the aldehyde through a highly ordered, chair-like six-membered transition state.[1][10] In this arrangement, the substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions.[10]

-

Facial Selectivity: The bulky substituent on the oxazolidinone auxiliary (e.g., isopropyl or benzyl group) effectively blocks one face of the enolate.[11] The aldehyde, therefore, approaches from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters.[11]

-

Syn-Selective Aldol Adduct: This combination of Z-enolate geometry and facial bias consistently leads to the formation of the syn-aldol adduct.[1]

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product under various conditions (e.g., hydrolysis with lithium hydroperoxide or reductive cleavage with lithium borohydride) to yield the corresponding chiral β-hydroxy acid, ester, or 1,3-diol.

Quantitative Data for Asymmetric Aldol Reactions using Evans Auxiliaries

The following table presents representative data on the yields and diastereoselectivities of Evans aldol reactions.

| N-Acyl Oxazolidinone (R) | Aldehyde | Product | Yield (%) | de (%) | Reference |

| Propionyl | Isobutyraldehyde | syn-Aldol Adduct | 80 | >99 | [12] |

| Propionyl | Benzaldehyde | syn-Aldol Adduct | 85 | 98 | [12] |

| Acetyl | Propionaldehyde | syn-Aldol Adduct | 75 | 95 | [13] |

| Butyryl | Acetaldehyde | syn-Aldol Adduct | 82 | >99 | [12] |

Detailed Experimental Protocols

-

To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere is added dibutylboron triflate (1.1 eq) dropwise.

-

Triethylamine (1.2 eq) is then added slowly, and the mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

-

The aldehyde (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-3 hours, then at 0 °C for 1 hour.

-

The reaction is quenched by the addition of a pH 7 phosphate buffer.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldol adduct is purified by flash chromatography.

-

The aldol adduct (1.0 eq) is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C.

-

A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

The reaction mixture is stirred at 0 °C for 1-4 hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

-

The mixture is acidified with HCl, and the product is extracted with ethyl acetate.

-

The combined organic layers are dried, filtered, and concentrated to give the crude β-hydroxy acid, which can be further purified by crystallization or chromatography.

Visualizing the Mechanism and Workflow

Conclusion

Pyrrolidine-based chiral auxiliaries, exemplified by the Enders SAMP/RAMP reagents and Evans oxazolidinones, represent powerful and reliable tools for asymmetric synthesis. Their efficacy stems from the formation of highly organized, rigid transition states that allow for predictable and high levels of stereocontrol. The chelation-controlled mechanism of SAMP/RAMP auxiliaries in alkylation reactions and the Zimmerman-Traxler transition state model for Evans aldol reactions provide a robust framework for understanding and predicting the stereochemical outcomes. The detailed experimental protocols and quantitative data presented in this guide underscore the practical utility of these auxiliaries for researchers, scientists, and drug development professionals in the synthesis of complex, enantiomerically pure molecules.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. How To Create State Diagrams with Graphviz [sfriederichs.github.io]

- 4. web.mit.edu [web.mit.edu]

- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 6. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. york.ac.uk [york.ac.uk]

- 13. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

Spectroscopic and Structural Characterization of (R)-2-(3-Pyrrolidinyl)-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for (R)-2-(3-Pyrrolidinyl)-2-propanol, the following tables summarize the predicted spectroscopic characteristics. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the 2-propanol substituent. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the stereochemistry of the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-2', H-5' (axial) | ~2.8 - 3.0 | m | - |

| H-2', H-5' (equatorial) | ~3.1 - 3.3 | m | - |

| H-3' | ~2.0 - 2.2 | m | - |

| H-4' (axial) | ~1.6 - 1.8 | m | - |

| H-4' (equatorial) | ~1.9 - 2.1 | m | - |

| -CH₃ | ~1.1 - 1.2 | s (x2) | - |

| -OH, -NH | Variable, broad | s | - |

1.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the expected electronic environments of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2' | ~45 - 50 |

| C-3' | ~35 - 40 |

| C-4' | ~25 - 30 |

| C-5' | ~50 - 55 |

| C(CH₃)₂ | ~70 - 75 |

| -CH₃ | ~25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups: a secondary amine, a tertiary alcohol, and aliphatic C-H bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group. Tertiary alcohols typically absorb around 1150 cm⁻¹ for the C-O stretch.[1] |

| N-H stretch (amine) | 3300 - 3500 | Medium | Secondary amine stretch. |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong | Stretching vibrations of the CH₂ and CH₃ groups.[2] |

| C-N stretch (amine) | 1020 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring. |

| C-O stretch (alcohol) | ~1150 | Strong | Characteristic for tertiary alcohols.[1] |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), would show the protonated molecular ion and characteristic fragment ions.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 130.12 | Protonated molecular ion. |

| [M-H₂O+H]⁺ | 112.11 | Loss of a water molecule from the protonated molecular ion. |

| [M-C₃H₇O+H]⁺ | 72.08 | Loss of the 2-propanol group, resulting in a protonated pyrrolidine fragment. |

| Pyrrolidine fragment | 70.06 | A common fragment from the cleavage of the pyrrolidine ring.[3][4] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[5][6] The choice of solvent will depend on the sample's solubility. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition of ¹H NMR Spectrum:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

A larger sample quantity (20-50 mg) and longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: No specific preparation is typically needed for a liquid or solid sample with ATR-FTIR.[7][8]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[9]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.[7]

-

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically at a concentration of 1-10 µg/mL) in a suitable solvent system (e.g., a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation for positive ion mode).[10]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[11][12]

-

A heated capillary and a drying gas (e.g., nitrogen) are used to desolvate the droplets, leading to the formation of gas-phase ions.[11][12]

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Workflow for Spectroscopic Characterization

For a novel compound such as this compound, a systematic workflow is crucial for its complete structural elucidation and characterization.

Caption: A generalized workflow for the characterization of a novel chemical entity.

This comprehensive approach ensures the unambiguous determination of the chemical structure and purity of a new compound, which is a critical step in the drug development process.

References

- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

The Role of (R)-2-(3-Pyrrolidinyl)-2-propanol in Asymmetric Catalysis: An In-depth Technical Guide

Introduction

(R)-2-(3-Pyrrolidinyl)-2-propanol is a chiral amino alcohol that holds potential as a ligand in asymmetric catalysis. Its structure, featuring a pyrrolidine ring and a tertiary alcohol, provides two key points of interaction for coordination with metal centers and for directing the stereochemical outcome of a reaction. The pyrrolidine scaffold is a privileged motif in a multitude of successful chiral ligands and organocatalysts, valued for its conformational rigidity and the stereochemically defined environment it creates. The tertiary alcohol functionality can act as a hemilabile coordinating group or participate in hydrogen bonding interactions, further influencing the catalyst's activity and selectivity.

This technical guide provides a comprehensive overview of the role of this compound and its derivatives in asymmetric catalysis, with a focus on its synthesis, application in key transformations, and the mechanistic principles governing its stereodirecting influence. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis.

Synthesis of Chiral Pyrrolidinyl Alcohols

The synthesis of chiral pyrrolidinyl alcohol ligands often starts from readily available chiral precursors such as proline. A general synthetic pathway to access derivatives of this compound involves the functionalization of a protected pyrrolidine ring.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Role in Asymmetric Catalysis: A Case Study in Diethylzinc Addition

While specific literature detailing the catalytic application of the parent this compound is limited, the broader class of chiral pyrrolidinyl amino alcohols has been extensively studied as ligands in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a fundamental C-C bond-forming transformation for the synthesis of chiral secondary alcohols.

The chiral ligand, in this case a derivative of this compound, coordinates to the diethylzinc reagent, forming a chiral catalyst complex. This complex then activates the aldehyde and directs the addition of the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Quantitative Data Summary

The following table summarizes representative data for the enantioselective addition of diethylzinc to benzaldehyde using various chiral pyrrolidine-based amino alcohol ligands. This data is intended to provide a comparative context for the potential efficacy of this compound derivatives.

| Ligand | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (S)-diphenyl(pyrrolidin-2-yl)methanol | Benzaldehyde | Toluene | 0 | 95 | 98 (R) |

| (S)-2-(anilinomethyl)pyrrolidine | Benzaldehyde | Hexane | 25 | 92 | 95 (S) |

| (R)-α,α-diphenyl-2-pyrrolidinemethanol | Benzaldehyde | Toluene/Hexane | 0 | >99 | 97 (R) |

Note: Data is compiled from various sources for illustrative purposes. Actual results may vary based on specific reaction conditions and the exact structure of the ligand.

Detailed Experimental Protocol

The following is a general experimental protocol for the asymmetric addition of diethylzinc to an aldehyde, which can be adapted for use with this compound or its derivatives as the chiral ligand.

Materials:

-

Chiral Ligand (e.g., this compound derivative)

-

Diethylzinc (solution in hexanes or toluene)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., toluene, hexane)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (typically 1-10 mol%).

-

Add anhydrous solvent (e.g., toluene).

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Slowly add the diethylzinc solution (typically 1.1-1.5 equivalents relative to the aldehyde) via syringe.

-

Stir the mixture for 30-60 minutes to allow for the formation of the chiral catalyst complex.

-

-

Reaction:

-

To the solution of the chiral catalyst, add the aldehyde (1.0 equivalent) dropwise via syringe.

-

Stir the reaction mixture at the specified temperature for the required time (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the asymmetric addition of diethylzinc to an aldehyde.

Conclusion

This compound and its derivatives represent a promising class of chiral ligands for asymmetric catalysis. Their straightforward synthesis from readily available chiral pool materials, combined with the proven efficacy of the pyrrolidine scaffold in inducing high stereoselectivity, makes them attractive targets for further investigation and application in the development of novel asymmetric transformations. The successful application of related chiral amino alcohols in the enantioselective addition of organozinc reagents to aldehydes provides a strong foundation and a clear starting point for exploring the full catalytic potential of this specific compound. Future research in this area will likely focus on expanding the scope of reactions catalyzed by these ligands and on fine-tuning their structure to achieve even higher levels of enantiocontrol.

Chiral Pyrrolidinyl Alcohols: A Cornerstone of Asymmetric Synthesis

A comprehensive guide to the discovery, history, and application of chiral pyrrolidinyl alcohols in modern drug development and chemical research.

Chiral pyrrolidinyl alcohols have emerged as a privileged class of catalysts in asymmetric synthesis, enabling the stereoselective production of a vast array of chemical compounds. Their rigid scaffold, derived from the readily available chiral pool of proline, provides a robust framework for inducing chirality in a variety of chemical transformations. This technical guide delves into the historical discovery, synthetic methodologies, and key applications of these versatile catalysts, with a particular focus on their role in the development of pharmaceuticals and other fine chemicals.

A Historical Perspective: From Stoichiometric Reagents to Catalytic Powerhouses

The journey of chiral pyrrolidinyl alcohols in asymmetric synthesis began with the pioneering work on chiral amino alcohols. Early investigations in the 1980s by Itsuno and colleagues demonstrated the potential of complexes formed between chiral amino alcohols and boranes for the enantioselective reduction of ketones.[1] This seminal work laid the foundation for the development of more efficient, catalytic systems.

A significant breakthrough came in 1987 when E.J. Corey, R. K. Bakshi, and S. Shibata reported a highly effective and practical method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol.[2][3] This reaction, now famously known as the Corey-Bakshi-Shata (CBS) reduction, revolutionized the synthesis of chiral secondary alcohols, offering high enantioselectivities for a broad range of substrates.[2][3][4] The predictability and reliability of the CBS reduction have made it an indispensable tool in both academic and industrial laboratories.

Synthesis of Chiral Pyrrolidinyl Alcohols: Building the Catalyst

The most widely utilized chiral pyrrolidinyl alcohols are synthesized from the naturally occurring amino acid, proline, which provides a cost-effective and enantiomerically pure starting material. The synthesis of the flagship compound, (S)-α,α-diphenyl-2-pyrrolidinemethanol, is a prime example of this strategy.

Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol

This protocol outlines a common laboratory-scale synthesis of (S)-α,α-diphenyl-2-pyrrolidinemethanol from L-proline.

Step 1: N-Protection of L-proline

-

L-proline is dissolved in a suitable solvent, such as a mixture of dioxane and water.

-

The solution is cooled in an ice bath, and a base, typically sodium hydroxide, is added.

-

Di-tert-butyl dicarbonate (Boc anhydride) is added portion-wise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried, and concentrated under reduced pressure to yield N-Boc-L-proline.

Step 2: Formation of the Weinreb Amide

-

N-Boc-L-proline is dissolved in an anhydrous aprotic solvent, such as dichloromethane.

-

A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added, followed by N,O-dimethylhydroxylamine hydrochloride and a base like triethylamine.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is filtered, and the filtrate is washed, dried, and concentrated to give the N-Boc-L-proline Weinreb amide.

Step 3: Grignard Reaction

-

The N-Boc-L-proline Weinreb amide is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

The solution is cooled to 0 °C, and a Grignard reagent, phenylmagnesium bromide (typically 2.5-3.0 equivalents), is added dropwise.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 4: Deprotection

-

The crude N-Boc protected product is dissolved in a suitable solvent, such as dichloromethane or methanol.

-

A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol, is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction mixture is neutralized with a base, and the product is extracted.

-

The crude product is purified by recrystallization or column chromatography to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol as a white crystalline solid.[5]

Key Applications in Asymmetric Synthesis

Chiral pyrrolidinyl alcohols are versatile catalysts employed in a range of enantioselective transformations. The following sections highlight some of their most significant applications.

Enantioselective Reduction of Ketones: The CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is the most prominent application of chiral pyrrolidinyl alcohols. The in situ generated oxazaborolidine catalyst from a chiral pyrrolidinyl alcohol and borane effectively reduces a wide variety of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity.[2][3]

Catalytic Cycle of the CBS Reduction

The mechanism of the CBS reduction involves the formation of a chiral Lewis acidic oxazaborolidine-borane complex. This complex coordinates to the ketone, activating it towards reduction and directing the hydride transfer from the borane to one of the enantiotopic faces of the carbonyl group.

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Quantitative Data for the CBS Reduction of Various Ketones

| Entry | Ketone Substrate | Chiral Pyrrolidinyl Alcohol Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 97 (R) |

| 2 | 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 98 | 98 (S) |

| 3 | 2-Chloroacetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 92 | 96 (R) |

| 4 | Propiophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 94 | 95 (R) |

| 5 | Benzylacetone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 85 | 91 (R) |

Data compiled from various sources. Conditions may vary.

Enantioselective Addition of Organozinc Reagents to Aldehydes

Chiral pyrrolidinyl alcohols are also highly effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, providing access to a wide range of chiral secondary alcohols.

Proposed Catalytic Cycle for Diethylzinc Addition

In this reaction, the chiral pyrrolidinyl alcohol reacts with diethylzinc to form a chiral zinc alkoxide species. This species then coordinates to the aldehyde, and the ethyl group is transferred in a stereoselective manner.

Figure 2: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Data for the Enantioselective Addition of Diethylzinc to Aldehydes

| Entry | Aldehyde Substrate | Chiral Pyrrolidinyl Alcohol Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | Benzaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 98 (R) |

| 2 | p-Chlorobenzaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 92 | 97 (R) |

| 3 | Cinnamaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 88 | 95 (R) |

| 4 | Hexanal | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 85 | 92 (R) |

| 5 | Cyclohexanecarboxaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 90 | 96 (R) |

Data compiled from various sources. Conditions may vary.

Other Asymmetric Transformations

The utility of chiral pyrrolidinyl alcohols extends beyond reductions and organozinc additions. They have also been successfully employed as catalysts in a variety of other important asymmetric reactions, including:

-

Mukaiyama Aldol Reactions: Chiral pyrrolidinyl alcohol-derived catalysts can promote the enantioselective addition of silyl enol ethers to aldehydes, yielding chiral β-hydroxy ketones.

-

Diels-Alder Reactions: These catalysts can act as chiral Lewis acids to catalyze the enantioselective [4+2] cycloaddition of dienes and dienophiles.

-

Asymmetric Alkylations: They can be used to direct the stereoselective alkylation of enolates.

Conclusion and Future Outlook

Chiral pyrrolidinyl alcohols, born from early investigations into stoichiometric chiral reducing agents, have evolved into indispensable catalysts for asymmetric synthesis. Their straightforward preparation from proline, coupled with their high efficacy in a range of transformations, has solidified their position in the toolbox of synthetic chemists. The legacy of the CBS reduction continues to inspire the development of new catalytic systems based on the pyrrolidine scaffold. Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of their applications to new and challenging transformations, and the design of recyclable and more sustainable catalytic systems. The foundational role of chiral pyrrolidinyl alcohols in asymmetric catalysis ensures their continued importance in the synthesis of enantiomerically pure molecules for the advancement of medicine and materials science.

References

- 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Biocatalytic Synthesis of Enantiopure 2,3-Disubstituted Pyrrolidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantiopure 2,3-disubstituted pyrrolidine scaffold is a privileged motif in a plethora of biologically active molecules and pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable building block in drug discovery for targeting complex biological systems. Traditionally, the synthesis of these chiral heterocycles has relied on classical organic chemistry methods, which can be fraught with challenges such as the need for harsh reaction conditions, the use of toxic reagents, and difficulties in achieving high stereoselectivity. Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, exceptional selectivity, and a greener footprint. This technical guide provides an in-depth exploration of the core biocatalytic strategies for the synthesis of enantiopure 2,3-disubstituted pyrrolidines, focusing on key enzyme classes, cascade reactions, and detailed experimental methodologies.

Core Biocatalytic Approaches

The biocatalytic toolbox for the synthesis of chiral amines and heterocycles is rapidly expanding. For the construction of enantiopure 2,3-disubstituted pyrrolidines, two classes of enzymes are of paramount importance: transaminases (TAs) and imine reductases (IREDs) . These enzymes are often employed in elegant cascade reactions to build molecular complexity from simple precursors.

Transaminases (TAs)

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine, alanine) to a carbonyl acceptor. This reaction can be used to introduce a chiral amine group, which can then participate in an intramolecular cyclization to form the pyrrolidine ring.

A key strategy involves the use of ω-chloroketones as substrates. The transaminase introduces an amino group, and the resulting amino ketone can undergo spontaneous intramolecular nucleophilic substitution to form a cyclic imine, which then tautomerizes to the more stable pyrroline. This intermediate can be subsequently reduced to the desired pyrrolidine. This approach has been successfully applied to the synthesis of 2-substituted pyrrolidines, providing access to both enantiomers with high enantiomeric excess (e.e.).[1][2][3] While direct examples for 2,3-disubstituted pyrrolidines are less common, this strategy lays the foundation for designing suitable precursors.

Imine Reductases (IREDs)

Imine reductases are a class of NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of imines and cyclic imines (pyrrolines) to the corresponding amines (pyrrolidines).[4][5] IREDs are crucial for the final stereoselective reduction step in many biocatalytic cascades leading to chiral pyrrolidines. The availability of a wide range of IREDs with complementary stereoselectivities (R- and S-selective) allows for the synthesis of both enantiomers of the target molecule.

The asymmetric reduction of 2,3-disubstituted Δ¹-pyrrolines is a direct and powerful method for accessing enantiopure 2,3-disubstituted pyrrolidines. The challenge often lies in the synthesis of the prochiral pyrroline precursor.

Multi-Enzyme Cascade Reactions: The Power of One-Pot Synthesis

The true potential of biocatalysis is often realized in multi-enzyme cascade reactions, where a series of enzymatic transformations are carried out in a single reaction vessel. This "one-pot" approach avoids the need for isolation and purification of intermediates, leading to higher efficiency, reduced waste, and improved process economics.

Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Cascade

A powerful three-enzyme cascade for the synthesis of substituted pyrrolidines starts from keto acids.[5] This system combines the activities of a carboxylic acid reductase (CAR) to convert the keto acid to a keto aldehyde, an ω-transaminase (ω-TA) to introduce a chiral amine, and an imine reductase (IRED) for the final stereoselective reduction of the resulting cyclic imine.

Transaminase (TA) and Monoamine Oxidase (MAO) Cascade

Another elegant cascade involves the combination of a transaminase and a monoamine oxidase (MAO).[6] This system can be used for the deracemization of chiral amines or for the stereoselective synthesis of disubstituted pyrrolidines from diketones. The transaminase sets one stereocenter, and the monoamine oxidase can be used to selectively oxidize one enantiomer of a racemic intermediate, leading to a high enantiomeric excess of the desired product. This has been successfully applied to the synthesis of 2,5-disubstituted pyrrolidines.[6]

Proposed Biocatalytic Strategies for 2,3-Disubstituted Pyrrolidines

While direct biocatalytic routes to enantiopure 2,3-disubstituted pyrrolidines are not extensively documented, the powerful enzymatic tools described above can be leveraged to design effective synthetic pathways.

Strategy 1: Imine Reductase-Catalyzed Asymmetric Reduction of Prochiral 2,3-Disubstituted-Δ¹-pyrrolines

This is the most direct biocatalytic approach. The key challenge is the synthesis of the prochiral 2,3-disubstituted-Δ¹-pyrroline precursor. Chemo-catalytic methods can be employed to synthesize these precursors, which are then subjected to stereoselective reduction by a suitable imine reductase.

Strategy 2: Chemoenzymatic Synthesis via Enzymatic Desymmetrization or Kinetic Resolution

A chemoenzymatic approach can be highly effective. A prochiral or racemic precursor can be treated with an enzyme to set one or both stereocenters. For example, a lipase could be used for the kinetic resolution of a racemic 2,3-disubstituted pyrrolidine precursor bearing a hydroxyl or ester group.

Data Presentation

The following tables summarize representative quantitative data for the biocatalytic synthesis of substituted pyrrolidines, showcasing the high efficiencies and selectivities achievable.

Table 1: Transaminase-Catalyzed Synthesis of 2-Substituted Pyrrolidines

| Substrate (ω-chloroketone) | Transaminase | Product | Yield (%) | e.e. (%) | Reference |

| 1-chloro-5-phenylpentan-2-one | ATA-117 | (R)-2-phenylpyrrolidine | 84 | >99.5 | [1] |

| 1-chloro-5-(4-chlorophenyl)pentan-2-one | PjSTA-R6-8 | (S)-2-(4-chlorophenyl)pyrrolidine | 75 | >99.5 | [1] |

Table 2: Imine Reductase-Catalyzed Synthesis of 2-Aryl Pyrrolidines

| Substrate (Pyrroline) | Imine Reductase | Product | Conversion (%) | e.e. (%) | Reference |

| 2-phenyl-1-pyrroline | IRED from Cupriavidus sp. | (R)-2-phenylpyrrolidine | >99 | >99 | [7] |

| 2-(4-fluorophenyl)-1-pyrroline | Engineered SvIRED | (S)-2-(4-fluorophenyl)pyrrolidine | >99 | >99 | [8] |

Experimental Protocols

The following are generalized experimental protocols for key biocatalytic reactions. Researchers should optimize these conditions for their specific substrates and enzymes.

General Protocol for Transaminase-Catalyzed Synthesis of a Pyrrolidine

-

Reaction Setup: In a suitable reaction vessel, combine a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.5) containing pyridoxal-5'-phosphate (PLP) (1 mM).

-

Enzyme and Substrates: Add the transaminase (e.g., as a lyophilisate or whole-cell preparation) to the reaction mixture. Add the ω-haloketone substrate (typically 10-50 mM) and the amino donor (e.g., isopropylamine, 0.5-1.5 M). A co-solvent such as DMSO (5-20% v/v) may be used to improve substrate solubility.

-

Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with agitation for 24-48 hours.

-

Work-up and Analysis: After the reaction, quench the reaction by adding a suitable solvent (e.g., ethyl acetate). Adjust the pH to basic (e.g., pH > 10) with NaOH. Extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The yield and enantiomeric excess are determined by chromatography (e.g., GC or HPLC) using a chiral stationary phase.

General Protocol for Imine Reductase-Catalyzed Reduction of a Pyrroline

-

Reaction Setup: In a buffered solution (e.g., 100 mM Tris-HCl buffer, pH 7.0-9.0), prepare a reaction mixture containing the pyrroline substrate (5-20 mM).

-

Enzyme and Cofactor Regeneration System: Add the imine reductase (as a purified enzyme or whole-cell catalyst). For cofactor regeneration, add NAD(P)H (0.5-1 mM) and a regeneration system. A common system is glucose (50-100 mM) and glucose dehydrogenase (GDH).

-

Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 25-37 °C) with gentle shaking for 12-24 hours.

-

Work-up and Analysis: The reaction is typically worked up by extraction with an appropriate organic solvent after basification of the aqueous phase. The product is then analyzed for conversion and enantiomeric excess by chiral GC or HPLC.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the biocatalytic synthesis and analysis of an enantiopure pyrrolidine.

References

- 1. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]

Methodological & Application

Application Notes: Asymmetric Synthesis of Tertiary Alcohols Using (R)-2-(3-Pyrrolidinyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, proposed protocol for the use of the novel chiral amino alcohol, (R)-2-(3-Pyrrolidinyl)-2-propanol , as a catalyst in the asymmetric synthesis of tertiary alcohols. Due to the limited specific literature on this particular catalyst, the protocols and data presented are based on well-established methodologies for structurally similar chiral amino alcohols in enantioselective additions of organometallic reagents to ketones.

Introduction

Chiral tertiary alcohols are crucial structural motifs in a vast array of pharmaceuticals and natural products. Their stereoselective synthesis remains a significant challenge in modern organic chemistry. The use of chiral ligands and catalysts to control the stereochemical outcome of the addition of nucleophiles to prochiral ketones is a paramount strategy. This compound is a chiral 1,2-amino alcohol with a rigid pyrrolidine backbone, making it a promising candidate as a ligand for asymmetric catalysis. This document outlines a proposed application of this ligand in the enantioselective addition of dialkylzinc reagents to ketones.

Proposed Synthesis of this compound

A plausible synthetic route to the target chiral amino alcohol starting from commercially available (R)-3-aminopyrrolidine is outlined below.

Application Notes and Protocols: Proline-Catalyzed Aldol Reaction with Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the proline-catalyzed asymmetric aldol reaction, with a focus on the use of proline and its pyrrolidine derivatives as organocatalysts. The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, and its asymmetric variant, facilitated by small organic molecules like proline, offers a green and efficient alternative to traditional metal-based catalysts.

Introduction

The proline-catalyzed aldol reaction is a powerful tool for the enantioselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2][3] This reaction typically proceeds via an enamine-based mechanism, where the secondary amine of proline or a derivative reacts with a ketone to form a nucleophilic enamine intermediate.[2][4] This enamine then attacks an aldehyde electrophile, leading to the formation of the aldol product with high stereocontrol. The use of readily available and inexpensive proline and its derivatives makes this methodology highly attractive for both academic research and industrial applications.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the proline-catalyzed aldol reaction, highlighting the effects of different substrates, catalysts, and reaction conditions on yield, diastereoselectivity (dr), and enantioselectivity (ee).

Table 1: Proline-Catalyzed Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | (S)-Proline (10) | DMSO | 4 | 68 | >95:5 | 76 | [3] |

| 2 | Benzaldehyde | (S)-Proline (10) | MeOH/H₂O | 30 | 78 | 90:10 | 95 | [6] |

| 3 | 4-Chlorobenzaldehyde | (S)-Proline (20) | MeOH/H₂O | 24 | 92 | 88:12 | 96 | [6] |

| 4 | 4-Methoxybenzaldehyde | (S)-Proline (20) | MeOH/H₂O | 48 | 85 | 85:15 | 94 | [6] |

Table 2: Aldol Reaction of Acetone with Substituted Aromatic Aldehydes using Proline-Based Catalysts

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Catalyst 1 (10) | DCM | BZA | 2 | 24-72 | - | 61 | [7] |

| 2 | 4-Nitrobenzaldehyde | Catalyst 2 (10) | Acetone | DNP | -10 | 24-72 | - | - | [7] |

| 3 | 4-Nitrobenzaldehyde | Catalyst 3 (10) | DCM | BZA | 2 | 24-72 | - | - | [7] |

| 4 | Benzaldehyde | Catalyst 1 (10) | DCM | BZA | 2 | 24-72 | - | 45 | [7] |

Catalysts 1, 2, and 3 are (S)-proline-based organocatalysts with C2 symmetry as described in the reference. BZA = Benzoic Acid, DNP = 2,4-Dinitrophenol.

Experimental Protocols

General Protocol for Small-Scale Proline-Catalyzed Aldol Reaction

This protocol is adapted from a procedure utilizing a methanol/water solvent system, which has been shown to provide high reactivity and stereocontrol.[6]

Materials:

-

(S)-Proline

-

Aldehyde

-

Ketone

-

Methanol (MeOH)

-

Water (H₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

2 mL reaction vial with a magnetic stir bar

Procedure:

-

To a 2 mL vial, add (S)-proline (0.03 mmol, 10 mol%).

-

Add methanol (40 µL) and water (10 µL) to dissolve the catalyst.

-

Add the ketone (1.5 mmol, 5 equivalents).

-

Add the aldehyde (0.3 mmol, 1 equivalent).

-

Cap the vial and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 2 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.

Protocol for Large-Scale (100 mmol) Aldol Reaction

This protocol is suitable for the gram-scale synthesis of aldol products.[6]

Materials:

-

(S)-Proline (1.15 g, 10 mmol)

-

Cyclohexanone (51.8 mL, 500 mmol)

-

Benzaldehyde (10.2 mL, 100 mmol)

-

Methanol (13.33 mL)

-

Water (3.33 mL)

-

250 mL round-bottom flask with a magnetic stir bar

-

Addition funnel or syringe pump

Procedure:

-

To a 250 mL round-bottom flask, add (S)-proline (1.15 g, 10 mmol), methanol (13.33 mL), water (3.33 mL), and cyclohexanone (51.8 mL, 500 mmol).

-

Stir the mixture for 15 minutes at room temperature to ensure complete dissolution of the catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzaldehyde (10.2 mL, 100 mmol) to the reaction mixture over a period of 45 minutes to 6 hours using an addition funnel or a syringe pump.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (e.g., 30 hours), monitoring by TLC.

-